molecular formula C10H15N3O B2922869 (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol CAS No. 1250143-64-6

(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol

Cat. No.: B2922869
CAS No.: 1250143-64-6
M. Wt: 193.25
InChI Key: JRUPIQVSNCORNQ-UHFFFAOYSA-N
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Description

(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol is an organic compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol This compound features a pyrazine ring attached to a pyrrolidine ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol typically involves the reaction of pyrazine derivatives with pyrrolidine derivatives under controlled conditions. One common method includes the alkylation of pyrazine with a pyrrolidine derivative, followed by reduction to introduce the methanol group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyrazine ring can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyrazin-2-ylmethylpyrrolidine-2-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe in biochemical assays.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1-(Pyrazin-2-ylmethyl)pyrrolidin-3-yl)methanol
  • (1-(Pyrazin-2-ylmethyl)azetidin-3-yl)methanol
  • tert-butyl 3-(2-oxo-2-(pyrazin-2-yl)ethoxy)piperidine-1-carboxylate

Uniqueness

(1-(Pyrazin-2-ylmethyl)pyrrolidin-2-yl)methanol is unique due to the specific positioning of the methanol group on the pyrrolidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

[1-(pyrazin-2-ylmethyl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-10-2-1-5-13(10)7-9-6-11-3-4-12-9/h3-4,6,10,14H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUPIQVSNCORNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NC=CN=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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